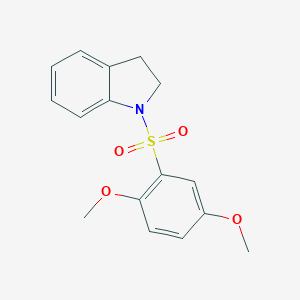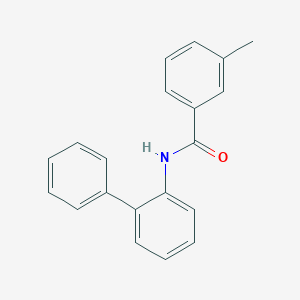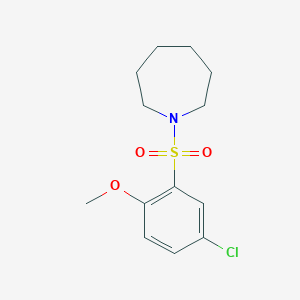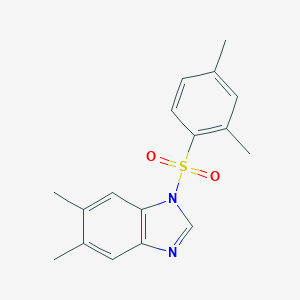
ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O5S It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-2,3-dimethylbenzenesulfonyl piperazinecarboxylate, while reduction of the sulfonyl group can produce 4-[(4-methoxy-2,3-dimethylphenyl)thio]piperazinecarboxylate.
Applications De Recherche Scientifique
ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazine: This compound lacks the ethyl ester group, which can affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the sulfonyl and ethyl ester groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNUSIIABNHQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345258.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)

![4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine](/img/structure/B345264.png)
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345265.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345269.png)



![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345276.png)
